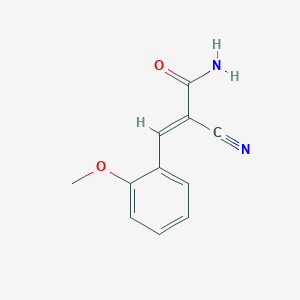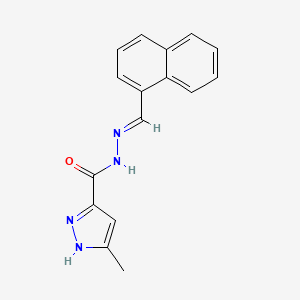![molecular formula C11H18N2O2S B5550359 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5550359.png)
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of oxazepine derivatives.
Mechanism of Action
The exact mechanism of action of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride is not fully understood. However, it is believed to act through the modulation of the GABAergic system in the brain. The compound is known to bind to the benzodiazepine site of the GABA-A receptor, which results in the enhancement of GABA-mediated neurotransmission. This leads to the inhibition of neuronal activity and the reduction of anxiety and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride have been extensively studied in animal models. The compound has been found to exhibit significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been shown to reduce anxiety-like behavior by modulating the GABAergic system in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride in lab experiments include its high potency and selectivity towards the GABA-A receptor. The compound is also relatively easy to synthesize and can be obtained in high purity. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride. One potential direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another direction is to explore its potential use as an anti-inflammatory and analgesic agent in the treatment of chronic pain conditions. Additionally, the development of new analogs and derivatives of the compound could lead to the discovery of more potent and selective GABA-A receptor modulators.
Synthesis Methods
The synthesis of 6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride involves the reaction of 2-thiophenemethylamine with glycidol in the presence of hydrochloric acid. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-{[(2-thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic properties in various animal models. The compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
6-[(thiophen-2-ylmethylamino)methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c14-11(7-12-3-4-15-9-11)8-13-6-10-2-1-5-16-10/h1-2,5,12-14H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZMUAWPRUAWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(CNCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Thienylmethyl)amino]methyl}-1,4-oxazepan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![(3R*,4R*)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5550296.png)
![(3R*,4S*)-1-[(2'-methoxybiphenyl-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5550301.png)
![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)
![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)
![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)


![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)
![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)